Anthra(2,1-b)thiophene-6,11-dione, 1,2,5,5a,11a,11b-hexahydro-4-methyl-11a-((1-methylethyl)sulfinyl)-, 3,3-dioxide

Catalog No.
S13224942
CAS No.
125220-10-2
M.F
C20H22O5S2
M. Wt
406.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anthra(2,1-b)thiophene-6,11-dione, 1,2,5,5a,11a,11...

CAS Number

125220-10-2

Product Name

Anthra(2,1-b)thiophene-6,11-dione, 1,2,5,5a,11a,11b-hexahydro-4-methyl-11a-((1-methylethyl)sulfinyl)-, 3,3-dioxide

IUPAC Name

4-methyl-3,3-dioxo-11a-propan-2-ylsulfinyl-2,5,5a,11b-tetrahydro-1H-naphtho[3,2-e][1]benzothiole-6,11-dione

Molecular Formula

C20H22O5S2

Molecular Weight

406.5 g/mol

InChI

InChI=1S/C20H22O5S2/c1-11(2)26(23)20-15-8-9-27(24,25)18(15)12(3)10-16(20)17(21)13-6-4-5-7-14(13)19(20)22/h4-7,11,15-16H,8-10H2,1-3H3

InChI Key

MPDJTMAICNXNSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(CCS2(=O)=O)C3(C(C1)C(=O)C4=CC=CC=C4C3=O)S(=O)C(C)C

Anthra(2,1-b)thiophene-6,11-dione, 1,2,5,5a,11a,11b-hexahydro-4-methyl-11a-((1-methylethyl)sulfinyl)-, 3,3-dioxide is a complex organic compound that belongs to the class of polycyclic aromatic compounds. This compound features a unique structure characterized by the presence of thiophene and anthraquinone moieties. The thiophene ring contributes to its electronic properties and potential reactivity, while the anthraquinone framework is known for its applications in dyes and pharmaceuticals. The sulfinyl group attached to the hexahydro structure enhances its chemical reactivity and biological activity.

Due to its functional groups:

  • Oxidation: The sulfinyl group can be oxidized to form sulfonyl derivatives.
  • Reduction: The keto groups in the anthraquinone structure can be reduced to form corresponding alcohols.
  • Cyclization: Under certain conditions, it can participate in cyclization reactions to form new heterocyclic compounds .
  • Nucleophilic Substitution: The presence of electrophilic centers allows for nucleophilic attack, modifying the compound's structure further.

Anthra(2,1-b)thiophene-6,11-dione exhibits notable biological activities. Research indicates that compounds with similar structures often show:

  • Antitumor Activity: Many derivatives act as inhibitors of topoisomerase I, an enzyme crucial for DNA replication and repair. This makes them potential candidates for cancer therapeutics .
  • Antimicrobial Properties: Some studies suggest that related compounds possess antimicrobial activities against various pathogens.
  • Antioxidant Effects: The presence of multiple aromatic rings may contribute to significant antioxidant capabilities.

The synthesis of Anthra(2,1-b)thiophene-6,11-dione can be achieved through several methods:

  • Cyclo-condensation Reactions: Utilizing acetylenic derivatives of anthraquinone with sodium sulfide leads to the formation of thiophene-containing compounds .
  • Electrophilic Aromatic Substitution: This method involves introducing substituents onto the aromatic rings under controlled conditions.
  • Oxidative Coupling: Employing oxidizing agents can facilitate the formation of the desired compound from simpler precursors.

These methods allow for variations in yield and purity based on reaction conditions and starting materials.

The applications of Anthra(2,1-b)thiophene-6,11-dione span various fields:

  • Pharmaceuticals: Its antitumor properties make it a candidate for cancer drug development.
  • Dyes and Pigments: The compound's vibrant color properties are useful in dye formulations.
  • Organic Electronics: Its electronic properties make it suitable for applications in organic semiconductors and photovoltaic devices.

Interaction studies involving Anthra(2,1-b)thiophene-6,11-dione have focused on:

  • Protein Binding Affinity: Investigating how this compound interacts with biological macromolecules like proteins can provide insights into its mechanism of action as a therapeutic agent.
  • Molecular Docking Studies: These studies help predict how the compound binds to target enzymes or receptors, aiding in drug design efforts .

Several compounds share structural similarities with Anthra(2,1-b)thiophene-6,11-dione. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
AnthraquinoneTwo fused benzene rings with carbonyl groupsWidely used in dyes; less complex than thiophenes
ThiopheneFive-membered sulfur-containing ringSimpler structure; lacks polycyclic features
9,10-AnthracenedioneSimilar anthracene backbone but without thiopheneKnown for its use in organic electronics
1-HydroxyanthraquinoneHydroxylated form of anthraquinoneExhibits different solubility and reactivity

Anthra(2,1-b)thiophene-6,11-dione is unique due to its combination of thiophene and anthraquinone structures along with a sulfinyl group that enhances its reactivity and potential biological activity compared to these similar compounds.

XLogP3

1

Hydrogen Bond Acceptor Count

6

Exact Mass

406.09086615 g/mol

Monoisotopic Mass

406.09086615 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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